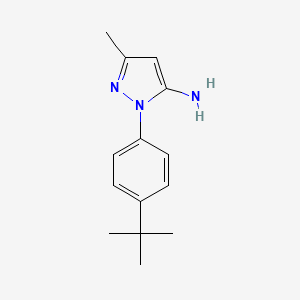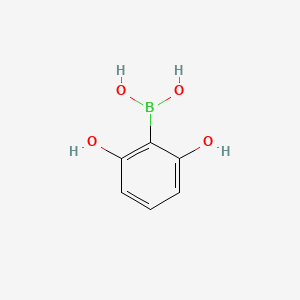
(2,6-Dihydroxyphenyl)boronic acid
概要
説明
“(2,6-Dihydroxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They are commonly used in synthetic chemistry, with applications ranging from the construction of carbon-carbon bonds to the preparation of N-heterocyclic carbene ligands .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates . An optimized process for the synthesis of 2,6-dimethylphenylboronic acid was obtained by investigating the influence of the boronation reagent, reactant proportion, and solvent on the yield .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7BO4 . Its molecular weight is 153.93 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 .
Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Physical And Chemical Properties Analysis
“this compound” has a rotatable bond count of 1 . Its exact mass is 154.0437389 g/mol . The compound has a topological polar surface area of 80.9 Ų .
作用機序
Target of Action
Boronic acids are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions . This suggests that (2,6-Dihydroxyphenyl)boronic acid may interact with saccharides or other compounds containing diol groups.
Mode of Action
The interaction of this compound with its targets involves the formation of boronic esters or boronate ions . This process is reversible and can lead to changes in the properties of the target molecule.
Biochemical Pathways
The ability of boronic acids to form complexes with saccharides suggests that they may influence carbohydrate metabolism or other pathways involving saccharides .
Result of Action
The formation of boronic esters or boronate ions could potentially alter the function of target molecules and lead to changes at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with boronic acids . For example, the formation of boronic esters is pH-dependent, and the stability of these esters can be affected by changes in temperature .
実験室実験の利点と制限
(2,6-Dihydroxyphenyl)boronic acid has a number of advantages for use in laboratory experiments, including its low cost, its wide availability, and its ability to form strong hydrogen bonds. Additionally, it is a versatile compound that can be used in a variety of applications. However, it also has some limitations, such as its poor solubility in water and its tendency to form coordination complexes with transition metals.
将来の方向性
The future of (2,6-Dihydroxyphenyl)boronic acid is still being explored, and there are a number of potential applications that could be explored. These include the use of this compound in the synthesis of pharmaceuticals, the use of this compound in the synthesis of nanomaterials, and the use of this compound as a ligand in coordination chemistry. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases.
科学的研究の応用
(2,6-Dihydroxyphenyl)boronic acid is used in a wide variety of scientific research applications, including the synthesis of other boronic acid compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It is also used as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, it is used in the synthesis of organic semiconductors and in the manufacture of nanomaterials.
生化学分析
Biochemical Properties
(2,6-Dihydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It forms five-membered boronate esters with diols, which are commonly found in saccharides and catechols . This interaction is crucial for the compound’s use in sensing and detection of analytes, interference in signaling pathways, and enzyme inhibition. For instance, this compound can bind to the diol groups in saccharides, allowing it to act as a sensor for glucose and other sugars .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with the activity of certain enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, this compound can affect cellular signaling by binding to specific receptors or proteins involved in signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with diol-containing compounds, which can lead to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The ability of this compound to form stable complexes with its targets makes it a powerful tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound can become harmful. These findings underscore the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . Studies have shown that this compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects.
特性
IUPAC Name |
(2,6-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZIJMWGZWBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657019 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848409-34-7 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
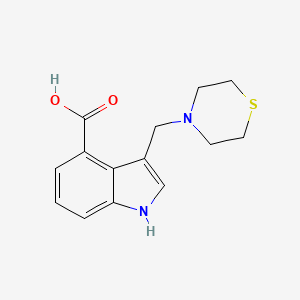
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
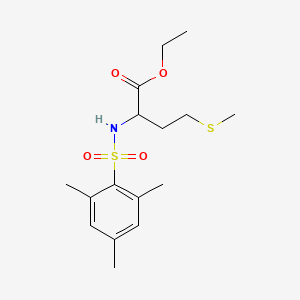
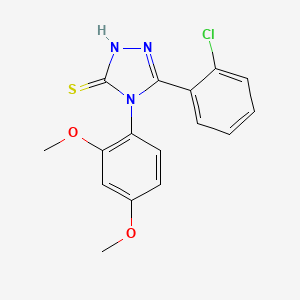

![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
